molecular formula C22H23ClN4O4 B3203679 3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-63-0

3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No. B3203679
CAS RN: 1021264-63-0
M. Wt: 442.9 g/mol
InChI Key: IGQSIKMCQIHCAO-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide” belongs to the class of diazaspiro[4.5]decane derivatives . These compounds are known for their potential pharmacological activities .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives involves a domino reaction where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The presence of the 4-chlorobenzyl and 2-methoxyphenyl groups further define its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned, the synthesis involves a domino reaction with unactivated yne-en-ynes and substituted aryl halides .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar diazaspiro[4.5]decane derivatives have been studied for their anticonvulsant activities . They were evaluated for their possible anticonvulsant activity by maximal electroshock seizure (MES) test .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-31-18-5-3-2-4-17(18)24-20(29)26-12-10-22(11-13-26)19(28)27(21(30)25-22)14-15-6-8-16(23)9-7-15/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSIKMCQIHCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 3
3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 5
3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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